An In-Depth Technical Guide to 2-(5-Fluoropyridin-3-YL)acetonitrile (CAS 39891-06-0)
An In-Depth Technical Guide to 2-(5-Fluoropyridin-3-YL)acetonitrile (CAS 39891-06-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(5-Fluoropyridin-3-YL)acetonitrile is a fluorinated pyridine derivative that has garnered significant interest within the fields of medicinal chemistry and drug discovery. Its structural motifs, a pyridine ring and a nitrile group, are prevalent in a wide array of biologically active compounds. The introduction of a fluorine atom to the pyridine ring can significantly alter the molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and binding interactions with biological targets. This makes it a valuable building block for the synthesis of novel therapeutic agents.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on practical insights for laboratory and developmental work.
Physicochemical and Safety Data
A thorough understanding of the compound's properties and hazards is paramount for its safe handling and effective use in research.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 39891-06-0 | [2][3] |
| Molecular Formula | C₇H₅FN₂ | [2][3] |
| Molecular Weight | 136.13 g/mol | [2] |
| IUPAC Name | 2-(5-fluoropyridin-3-yl)acetonitrile | [3] |
| SMILES | N#CCC1=CC(F)=CN=C1 | [2] |
| Appearance | Solid (form may vary) | |
| Melting Point | 43-48 °C | |
| Purity | Typically ≥95% | [3] |
Safety and Handling
2-(5-Fluoropyridin-3-YL)acetonitrile is classified as a toxic substance.[3] Adherence to strict safety protocols is mandatory.
Hazard Identification:
-
GHS Pictogram: GHS06 (Toxic)[3]
-
Hazard Statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled)[2]
Precautionary Measures:
-
Engineering Controls: Work in a well-ventilated fume hood to minimize inhalation exposure.[4][5][6]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[4][5][6]
-
Handling: Avoid contact with skin, eyes, and clothing.[5][6] Do not breathe dust or vapors.[3] Wash hands thoroughly after handling.[4]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Disposal: Dispose of contents and container in accordance with all local, regional, national, and international regulations.
Synthesis Methodologies
The synthesis of 2-(5-Fluoropyridin-3-YL)acetonitrile typically involves the introduction of a cyanomethyl group onto a 5-fluoropyridine scaffold. A common and logical synthetic route proceeds via the corresponding chloromethylpyridine intermediate.
Conceptual Synthetic Workflow
Caption: A generalized two-step synthesis of 2-(5-Fluoropyridin-3-YL)acetonitrile.
Step-by-Step Experimental Protocol: Cyanation of 3-(Chloromethyl)-5-fluoropyridine
This protocol describes a common method for the conversion of a chloromethylpyridine to the corresponding acetonitrile. The choice of a cyanide source and a suitable solvent system is critical for achieving a high yield and purity.
Materials:
-
3-(Chloromethyl)-5-fluoropyridine
-
Sodium cyanide (NaCN) or potassium cyanide (KCN)
-
Water
-
Dichloromethane or Ethyl Acetate (for extraction)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve 3-(chloromethyl)-5-fluoropyridine in acetonitrile.
-
Addition of Cyanide: Carefully add sodium cyanide or potassium cyanide to the solution. The reaction is typically performed at an elevated temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding water.
-
Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate.
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel to yield pure 2-(5-Fluoropyridin-3-YL)acetonitrile.
Causality Behind Experimental Choices:
-
Solvent: Acetonitrile is a polar aprotic solvent that is effective at dissolving both the organic substrate and the inorganic cyanide salt, facilitating the reaction.[8]
-
Cyanide Source: Sodium and potassium cyanide are common and effective nucleophiles for this type of substitution reaction.
-
Inert Atmosphere: A nitrogen atmosphere is used to prevent unwanted side reactions with atmospheric moisture and oxygen.
Applications in Drug Discovery and Development
The 2-(5-Fluoropyridin-3-YL)acetonitrile moiety is a key building block in the synthesis of a variety of pharmacologically active compounds. The pyridine ring can act as a hydrogen bond acceptor and participate in π-stacking interactions, while the nitrile group can be a key binding element or a precursor to other functional groups.
Role as a Pharmacophore
The fluoropyridine scaffold is present in numerous approved drugs and clinical candidates.[1] The fluorine atom can enhance metabolic stability by blocking sites of oxidative metabolism and can also modulate the pKa of the pyridine nitrogen, influencing its binding characteristics.
Synthetic Utility
The nitrile group in 2-(5-Fluoropyridin-3-YL)acetonitrile is a versatile functional group that can be converted into a range of other functionalities, including:
-
Amines: Reduction of the nitrile yields a primary amine, which can be further functionalized.
-
Carboxylic Acids: Hydrolysis of the nitrile provides a carboxylic acid, a common functional group in drug molecules.
-
Tetrazoles: Cycloaddition reactions with azides can form tetrazoles, which are often used as bioisosteres for carboxylic acids.
Example Application: Synthesis of Kinase Inhibitors
Many kinase inhibitors feature a heterocyclic core. The 2-(5-Fluoropyridin-3-YL)acetonitrile scaffold can be elaborated to synthesize potent and selective kinase inhibitors for various therapeutic targets.
Caption: A simplified workflow for the synthesis of kinase inhibitors.
Conclusion
2-(5-Fluoropyridin-3-YL)acetonitrile is a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. Its unique combination of a fluorinated pyridine ring and a reactive nitrile group makes it an attractive starting material for drug discovery programs. A thorough understanding of its chemical properties, synthesis, and safe handling is essential for its effective utilization in the laboratory. The methodologies and insights provided in this guide are intended to support researchers in their efforts to develop the next generation of innovative medicines.
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